2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide
CAS No.: 1021217-79-7
Cat. No.: VC11947338
Molecular Formula: C17H14ClFN4O3S3
Molecular Weight: 473.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021217-79-7 |
|---|---|
| Molecular Formula | C17H14ClFN4O3S3 |
| Molecular Weight | 473.0 g/mol |
| IUPAC Name | 2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(5-fluoro-2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C17H14ClFN4O3S3/c1-9-2-3-10(19)6-11(9)22-14(24)8-27-17-21-7-12(16(20)23-17)29(25,26)15-5-4-13(18)28-15/h2-7H,8H2,1H3,(H,22,24)(H2,20,21,23) |
| Standard InChI Key | KJKYOBVZTJMNEU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl |
Introduction
The compound 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic molecule featuring a pyrimidine core with a sulfonyl group attached to a thiophene ring and an acetamide moiety linked to a fluorinated phenyl ring. This compound is not explicitly mentioned in the provided search results, so we will synthesize information from related compounds and general principles of organic chemistry to discuss its potential properties and applications.
Synthesis
The synthesis of such a compound would typically involve multiple steps, including:
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Sulfonylation: Attaching the sulfonyl group to the pyrimidine ring.
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Acetamide Formation: Linking the acetamide moiety to the phenyl ring.
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Thiophene Ring Attachment: Incorporating the thiophene ring into the structure.
These steps would require careful selection of reagents and conditions to ensure high yields and purity.
Potential Applications
Compounds with similar structures are often investigated for their biological activities, such as:
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Antimicrobial Activity: Due to the presence of a pyrimidine ring, which is common in nucleic acid bases.
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Anti-inflammatory Activity: Sulfonyl groups can contribute to interactions with enzymes involved in inflammation pathways.
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Anticancer Activity: The complex structure might allow for interactions with various cellular targets.
Table: Potential Biological Activities
| Activity | Potential Mechanism |
|---|---|
| Antimicrobial | Interference with nucleic acid synthesis |
| Anti-inflammatory | Inhibition of inflammatory enzymes |
| Anticancer | Interaction with cellular targets |
Research Findings
While specific research findings for this exact compound are not available, related compounds have shown promise in various biological assays. For instance, compounds with sulfonyl groups have been explored as inhibitors of enzymes involved in inflammation and cancer progression .
Table: Related Compounds and Their Activities
| Compound | Activity |
|---|---|
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Anti-inflammatory (5-LOX inhibitor) |
| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Anticancer (antimitotic activity) |
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